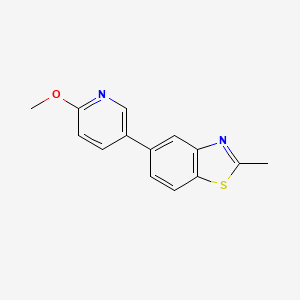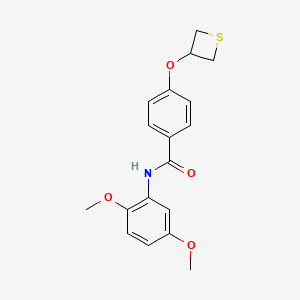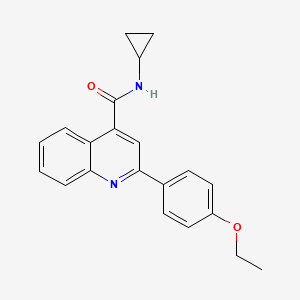![molecular formula C18H20N2O3 B5636619 methyl {3'-[(propionylamino)methyl]biphenyl-4-yl}carbamate](/img/structure/B5636619.png)
methyl {3'-[(propionylamino)methyl]biphenyl-4-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related carbamates often involves the reaction of amines with carbon dioxide sources or isocyanates. For example, methyl N-phenyl carbamate was synthesized from aniline using methyl formate as a green and efficient carbonylating agent, yielding high yields under milder conditions than traditional methods (Yalfani et al., 2015). Such methodologies could potentially be adapted for the synthesis of methyl {3'-[(propionylamino)methyl]biphenyl-4-yl}carbamate by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of carbamates, including the target compound, can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the structure of N-methoxycarbonylamino-3,4-bis(4-nitrophenyl)maleimide was determined at 140 K, highlighting the orientation of methoxycarbonylamino groups and the dihedral angles between phenyl rings and the maleimide moiety (Boubekeur et al., 1991). These structural insights are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions and Properties
Carbamates undergo various chemical reactions, including hydrolysis, condensation, and transformations into other functional groups. The oxidation and subsequent condensation reactions of methyl (4-acetylphenyl)carbamate to form diverse derivatives exemplify the chemical versatility of carbamates (Velikorodov & Shustova, 2017). Such reactions expand the utility of carbamates in synthetic organic chemistry.
Propriétés
IUPAC Name |
methyl N-[4-[3-[(propanoylamino)methyl]phenyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)19-12-13-5-4-6-15(11-13)14-7-9-16(10-8-14)20-18(22)23-2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROLMAIVAYYQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC(=CC=C1)C2=CC=C(C=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {3'-[(propionylamino)methyl]biphenyl-4-yl}carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(3-chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5636536.png)
![2-benzyl-8-[2-(methylthio)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5636544.png)
![2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5636552.png)

![(1S*,5R*)-6-[5-(methoxymethyl)-2-furoyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5636561.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]piperidine](/img/structure/B5636567.png)
![4-[1-(phenylethynyl)cyclohexyl]morpholine](/img/structure/B5636573.png)
![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5636578.png)
![{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5636585.png)


![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5636617.png)
![3,6-dimethyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)isoxazolo[5,4-b]pyridine](/img/structure/B5636626.png)
